molecular formula C10H12BrNO2 B1385801 2-(2-Bromo-4,6-dimethylphenoxy)acetamide CAS No. 102088-58-4

2-(2-Bromo-4,6-dimethylphenoxy)acetamide

Cat. No.: B1385801
CAS No.: 102088-58-4
M. Wt: 258.11 g/mol
InChI Key: BQXHCDVNYVJELW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,6-dimethylphenoxy)acetamide is an organic compound characterized by an acetamide backbone linked to a substituted phenoxy group. The phenoxy moiety contains a bromine atom at the 2-position and methyl groups at the 4- and 6-positions. This substitution pattern confers unique physicochemical properties, including enhanced electrophilicity due to bromine and increased lipophilicity from the methyl groups . The compound is structurally related to (2-bromo-4,6-dimethylphenoxy)acetic acid, which serves as a precursor for its synthesis via amidation . Potential applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific industrial uses remain underexplored in the literature.

Properties

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXHCDVNYVJELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4,6-dimethylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

    Reduction Reactions: The acetamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or amines, respectively.

Scientific Research Applications

2-(2-Bromo-4,6-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, depending on its application. In proteomics research, it may interact with proteins to form stable complexes, allowing for the study of protein functions and interactions. The exact molecular pathways and targets can vary based on the specific experimental setup and objectives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Structural Comparison of Brominated Acetamide Derivatives
Compound Name Substituents (Phenoxy Ring) Molecular Formula Key Properties/Applications References
2-(2-Bromo-4,6-dimethylphenoxy)acetamide 2-Br, 4-CH₃, 6-CH₃ C₁₁H₁₄BrNO₂ High lipophilicity; synthetic intermediate
2-(2-Bromo-4-methylphenoxy)acetamide 2-Br, 4-CH₃ C₉H₁₀BrNO₂ Moderate electrophilicity; discontinued due to synthesis challenges
N-(2-Bromo-4,6-difluorophenyl)acetamide 2-Br, 4-F, 6-F C₈H₇BrF₂N₂O Enhanced polarity; potential pharmacological activity
2-(4-Bromophenoxy)acetamide 4-Br C₈H₈BrNO₂ Simpler structure; limited industrial use
Disperse Blue 79:1 (Azo-acetamide derivative) 2-Br, 4,6-NO₂ C₂₃H₂₁BrN₆O₅ Dye application; commercial relevance

Key Observations :

  • Electrophilicity: Bromine at the 2-position enhances reactivity in nucleophilic substitutions. The presence of electron-withdrawing groups (e.g., NO₂ in Disperse Blue 79:1) further increases electrophilicity .
  • Lipophilicity: Methyl groups at 4 and 6 (target compound) improve lipid solubility compared to mono-methyl or halogen-only analogs .
  • Steric Effects: Dimethyl substituents may hinder reactions requiring planar transition states, unlike less hindered analogs like 2-(4-Bromophenoxy)acetamide .

Biological Activity

2-(2-Bromo-4,6-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 258.11 g/mol
  • Structural Features : The compound features a phenoxy group substituted with a bromine atom and two methyl groups at the 4 and 6 positions, along with an acetamide functional group. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. While specific data for this compound is limited, related phenoxy derivatives have shown promising results against various bacterial and fungal strains.

CompoundActivityReference
This compoundTBD
Related Phenoxy DerivativeEffective against Gram-positive bacteria

Anticancer Activity

Preliminary studies suggest that this compound may possess antiproliferative effects. A case study evaluated the antiproliferative activity of similar benzamide compounds on human colon cancer cell lines. The findings indicated significant inhibition of cell proliferation.

CompoundIC50 (nM)Cell LineMechanism of Action
Compound A50SW48 (Colon)Tubulin polymerization inhibition
Compound B70SW48 (Colon)Apoptosis induction
This CompoundTBDTBDTBD

Case Studies

  • Antiproliferative Activity :
    • A study highlighted that compounds structurally similar to this compound demonstrated significant inhibition in colon cancer cell lines. This suggests potential for anticancer applications.
  • Receptor Binding Studies :
    • Investigations into receptor binding affinities for related compounds have shown that modifications to the benzamide structure can enhance binding efficacy and selectivity, indicating the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromo-4,6-dimethylphenoxy)acetamide
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2-(2-Bromo-4,6-dimethylphenoxy)acetamide

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